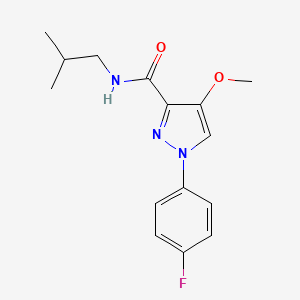

1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide

Description

1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole-based compound featuring a 4-fluorophenyl group at position 1, a methoxy group at position 4, and an isobutyl carboxamide substituent at position 2. The structural design of this compound integrates electronegative (fluorine), electron-donating (methoxy), and lipophilic (isobutyl) groups, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(2-methylpropyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-10(2)8-17-15(20)14-13(21-3)9-19(18-14)12-6-4-11(16)5-7-12/h4-7,9-10H,8H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWCBISLAAVZEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=NN(C=C1OC)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluorophenyl group.

Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrazole ring or the fluorophenyl group.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions can involve hydrogen gas and a suitable catalyst.

Substitution reactions often require strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 2. Substituent Effects on IC50 (Chalcone Series, )

| Compound | Substituents (Ring A/B) | IC50 (μM) | Trend |

|---|---|---|---|

| 2j | 4-Br, 5-I (A); 4-F (B) | 4.703 | High electronegativity → Lower IC50 |

| 2h | 4-Cl, 5-I (A); 4-OCH3 (B) | 13.82 | Reduced electronegativity → Higher IC50 |

| 2p | 4-OCH3 (A); 4-OCH3 (B) | 70.79 | Methoxy substitution → Highest IC50 |

Biological Activity

1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound features a distinctive molecular structure that includes a pyrazole ring, a fluorophenyl group, and various alkyl substituents, which may contribute to its pharmacological properties.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 295.32 g/mol. The presence of the fluorine atom is believed to enhance the compound's bioactivity by influencing its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that compounds in this class can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Table 1: Summary of Anti-inflammatory Activities

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of COX and LOX |

| 4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-1H-pyrazole | 11.91 | Inhibition of NO production |

| Pyrazole derivative X | 60.56 | Inhibition of TNF-α production |

Anticancer Activity

The anticancer potential of this compound is also under investigation. Pyrazole derivatives have shown efficacy against various cancer cell lines by targeting key proteins involved in tumor growth and proliferation . The specific mechanisms may involve the inhibition of kinases such as BRAF(V600E), which is implicated in several malignancies.

Case Study: Antitumor Activity

A series of studies evaluated the effects of pyrazole derivatives on cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.4 μM against AC1-mediated cAMP production, indicating potent activity against cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring or substituents can significantly alter their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of fluorine | Increased potency against COX |

| Isobutyl vs. Propyl group | Enhanced solubility and bioavailability |

| Methoxy vs. Hydroxy group | Altered interaction with target proteins |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-N-isobutyl-4-methoxy-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves multi-step processes, starting with condensation of substituted hydrazines with β-keto esters to form the pyrazole core. For example, fluorophenyl groups are introduced via nucleophilic substitution or Suzuki coupling. The isobutyl carboxamide moiety is added through amidation reactions using coupling agents like EDCI/HOBt. Optimization includes solvent selection (e.g., DMF or ethanol), temperature control (reflux at 80–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Monitoring intermediates by TLC and NMR ensures stepwise fidelity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- NMR : H and C NMR verify substituent positions (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm).

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths, angles, and dihedral angles (e.g., pyrazole ring planarity, fluorophenyl ring orientation). For example, related pyrazole carboxamides show dihedral angles of 80–90° between the pyrazole and fluorophenyl rings .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching calculated mass).

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodology : Prioritize kinase inhibition (FLT3, CDK) and cytotoxicity assays. Use MV4-11 leukemia cells (IC determination via MTT assays) and enzyme inhibition kits (e.g., ADP-Glo™ for kinases). Western blotting can validate target modulation (e.g., phosphorylation of FLT3, STAT5, or Rb) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced kinase inhibition?

- Methodology :

- Substituent variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to enhance binding affinity.

- Core modification : Introduce fused heterocycles (e.g., pyrrolo[2,3-d]pyrimidine) at the pyrazole 4-position to improve FLT3/CDK selectivity .

- Pharmacophore modeling : Use docking simulations (AutoDock Vina) to predict interactions with FLT3’s ATP-binding pocket, focusing on hydrogen bonds with Glu661 and hydrophobic contacts with Phe830 .

Q. What crystallographic refinement strategies improve resolution for compounds with flexible substituents, such as the isobutyl carboxamide group?

- Methodology :

- Twinned data handling : Use SHELXL’s TWIN/BASF commands to refine data from crystals with rotational pseudosymmetry.

- Disorder modeling : Apply PART and SUMP restraints for disordered isobutyl groups.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···F contacts stabilizing the crystal lattice) .

Q. How can in vivo pharmacokinetic and toxicity profiles be evaluated to prioritize this compound for preclinical development?

- Methodology :

- ADME : Conduct murine studies with oral/intravenous dosing (15–50 mg/kg) to measure bioavailability, half-life, and tissue distribution (LC-MS/MS quantification).

- Acute toxicity : Determine LD via dose escalation (e.g., 32–186 mg/kg ranges observed in related compounds) and monitor organ histopathology .

- Metabolite identification : Use hepatocyte incubations and UPLC-QTOF-MS to detect oxidative metabolites (e.g., O-demethylation of the methoxy group) .

Q. What experimental approaches validate the compound’s mechanism of action in disease-relevant models?

- Methodology :

- Xenograft models : Evaluate antitumor efficacy in MV4-11 xenografts (nude mice) with bioluminescent imaging and tumor volume measurements. Compare to cytarabine as a positive control .

- RNA-seq/proteomics : Profile transcriptomic changes (e.g., apoptosis pathways) in treated vs. untreated cells to confirm on-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.